4-(4-Methoxyphenyl)-6-morpholino-2-(2-pyridinyl)-5-pyrimidinecarbonitrile
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Overview
Description
The compound “4-(4-Methoxyphenyl)-6-morpholino-2-(2-pyridinyl)-5-pyrimidinecarbonitrile” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms, and a pyridine ring, another six-membered heterocyclic compound with one nitrogen atom .
Synthesis Analysis
While the specific synthesis route for this compound is not available, similar compounds are often synthesized using multicomponent reactions (MCRs). These reactions involve the assembly of multiple components to form the desired compound without adding any reagents, catalysts, solvents, or substrates .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the arrangement and type of functional groups present .Scientific Research Applications
Synthesis and Organic Chemistry Applications
Research on pyridine derivatives, including those similar to the specified compound, often focuses on their synthesis and potential as intermediates for further chemical reactions. For example, the synthesis of new series of pyridine and fused pyridine derivatives has been explored, showcasing the compound's utility in creating isoquinoline derivatives, pyrido[2,3-d]pyrimidine derivatives, and pyrazolo-[3,4-b]-pyridine derivatives among others. These processes demonstrate the compound's versatility in organic synthesis and potential for creating various pharmacologically relevant structures (Al-Issa, 2012).
Corrosion Inhibition
Pyridine derivatives, closely related to the compound , have been investigated for their corrosion inhibition properties. For instance, studies on the corrosion inhibition properties of synthesized pyridine derivatives on steel in HCl solution indicate that such compounds can significantly protect metal surfaces from corrosion, suggesting potential industrial applications in materials science (Yadav & Kumar, 2014).
Photophysical Evaluation
The photophysical properties of pyridine compounds, including fluorescence and quantum yield in solution and solid state, have been the subject of detailed experimental and computational studies. These properties are crucial for applications in materials science, particularly in developing new fluorophores for bioimaging and sensors. A study highlights the design, synthesis, and evaluation of 2-methoxy- and 2-morpholino pyridine compounds, underscoring their potential in enhancing fluorescence-based technologies (Hagimori et al., 2019).
Anticancer Research
In the realm of therapeutic research, derivatives similar to "4-(4-Methoxyphenyl)-6-morpholino-2-(2-pyridinyl)-5-pyrimidinecarbonitrile" have been synthesized and tested for their anticancer activities. For example, the synthesis and in-vitro evaluation of thiadiazolopyrimidine derivatives as anticancer agents indicate the potential for such compounds to inhibit tumor cell lines, suggesting a direction for future research into the anticancer applications of similar pyridine derivatives (Tiwari et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6-morpholin-4-yl-2-pyridin-2-ylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-27-16-7-5-15(6-8-16)19-17(14-22)21(26-10-12-28-13-11-26)25-20(24-19)18-4-2-3-9-23-18/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHIWIWDSGWKLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=N3)N4CCOCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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